molecular formula C10H11N3O B13321642 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

Cat. No.: B13321642
M. Wt: 189.21 g/mol
InChI Key: JUPNSNSXDCRLQL-UHFFFAOYSA-N
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Description

4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol is a compound that features a pyrazole ring substituted with an amino group and a phenol group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of both amino and phenol groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the reaction of 3-amino-1H-pyrazole with a suitable phenol derivative. One common method is the nucleophilic substitution reaction where the amino group of the pyrazole attacks the electrophilic carbon of a phenol derivative, leading to the formation of the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the phenol group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and phenol groups in 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol makes it unique compared to other pyrazole derivatives.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(3-aminopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12)

InChI Key

JUPNSNSXDCRLQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)O

Origin of Product

United States

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